Cas no 1894575-49-5 (Ethyl 6-methoxyisoquinoline-1-carboxylate)

Ethyl 6-methoxyisoquinoline-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 6-methoxyisoquinoline-1-carboxylate
- Ethyl 6-methoxyisoquinoline-1-carboxylate
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- インチ: 1S/C13H13NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-8H,3H2,1-2H3
- InChIKey: SUNUOOVAHUKYDI-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2C(C(=O)OCC)=NC=CC=2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 48.4
Ethyl 6-methoxyisoquinoline-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227142-10g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 10g |
$*** | 2023-03-30 | |
Chemenu | CM227142-1g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 1g |
$520 | 2021-08-04 | |
Chemenu | CM227142-5g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 5g |
$1559 | 2021-08-04 | |
Alichem | A189008365-25g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 25g |
$4596.20 | 2023-09-02 | |
Chemenu | CM227142-5g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 5g |
$*** | 2023-03-30 | |
Alichem | A189008365-10g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 10g |
$2626.40 | 2023-09-02 | |
Chemenu | CM227142-10g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 10g |
$2078 | 2021-08-04 | |
Chemenu | CM227142-1g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A189008365-5g |
Ethyl 6-methoxyisoquinoline-1-carboxylate |
1894575-49-5 | 97% | 5g |
$1989.90 | 2023-09-02 |
Ethyl 6-methoxyisoquinoline-1-carboxylate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Ethyl 6-methoxyisoquinoline-1-carboxylateに関する追加情報
Ethyl 6-methoxyisoquinoline-1-carboxylate (CAS No. 1894575-49-5): A Comprehensive Overview
Ethyl 6-methoxyisoquinoline-1-carboxylate (CAS No. 1894575-49-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoquinoline scaffold and methoxy substituent, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The isoquinoline core is a well-known heterocyclic structure that is prevalent in many natural products and synthetic compounds with diverse biological activities. The presence of the methoxy group at the 6-position and the ethyl ester at the 1-carboxylate position imparts specific properties to the molecule, influencing its solubility, stability, and pharmacokinetic profile.
Recent studies have highlighted the potential of Ethyl 6-methoxyisoquinoline-1-carboxylate in several areas of biomedical research. One notable application is its use as a lead compound in the development of novel antitumor agents. Research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, Ethyl 6-methoxyisoquinoline-1-carboxylate has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Ethyl 6-methoxyisoquinoline-1-carboxylate have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and has a moderate half-life, allowing for sustained therapeutic effects. Furthermore, it exhibits low toxicity, making it suitable for long-term use.
From a synthetic perspective, Ethyl 6-methoxyisoquinoline-1-carboxylate can be prepared through a series of well-established chemical reactions. The synthesis typically involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by esterification to introduce the ethyl group. The methoxy substitution can be achieved through alkylation or other functional group manipulations. The modular nature of this synthesis allows for easy modification and optimization to explore structure-activity relationships (SAR).
The structural features of Ethyl 6-methoxyisoquinoline-1-carboxylate also make it an attractive target for computational studies. Molecular modeling and docking experiments have provided insights into its binding interactions with various biological targets, such as protein kinases and nuclear receptors. These studies have helped identify key residues involved in ligand-receptor interactions, guiding the rational design of more potent and selective analogs.
In conclusion, Ethyl 6-methoxyisoquinoline-1-carboxylate (CAS No. 1894575-49-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable lead compound for the development of novel therapeutic agents targeting cancer, inflammation, and other diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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